molecular formula C18H18N4O4S B3554418 N~3~-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-METHYL-3-FURAMIDE

N~3~-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-METHYL-3-FURAMIDE

Cat. No.: B3554418
M. Wt: 386.4 g/mol
InChI Key: RQINCUSXPWXGTF-UHFFFAOYSA-N
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Description

N~3~-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-METHYL-3-FURAMIDE is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a pyrimidinyl group, a sulfonyl group, and a furan ring. Its molecular formula is C16H16N4O3S, and it has a molecular weight of 348.43 g/mol .

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-11-10-12(2)20-18(19-11)22-27(24,25)15-6-4-14(5-7-15)21-17(23)16-8-9-26-13(16)3/h4-10H,1-3H3,(H,21,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQINCUSXPWXGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(OC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-METHYL-3-FURAMIDE involves multiple steps, starting with the preparation of the key intermediates. One common route includes the reaction of 4,6-dimethyl-2-pyrimidinamine with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then reacted with a furan derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N~3~-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-METHYL-3-FURAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N~3~-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-METHYL-3-FURAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N3-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-METHYL-3-FURAMIDE involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, such as acetolactate synthase (ALS), by binding to their active sites. This inhibition disrupts key metabolic pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-METHYL-3-FURAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit ALS and its potential therapeutic applications set it apart from other similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-METHYL-3-FURAMIDE
Reactant of Route 2
Reactant of Route 2
N~3~-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-METHYL-3-FURAMIDE

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